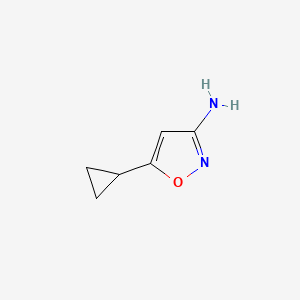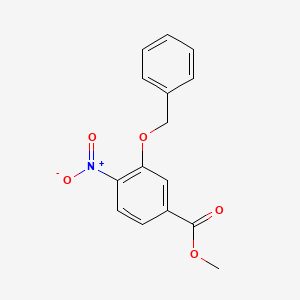![molecular formula C12H13N3O5 B1354992 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B1354992.png)
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2’-Deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and biochemistry. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione typically involves the glycosylation of the sodium salt of the corresponding nucleobase with 2-deoxy-3,5-di-O-p-toluyl-beta-D-erythro-pentofuranosyl chloride. This is followed by subsequent deprotection with sodium methoxide in methanol . The deprotected nucleoside undergoes a Dimroth rearrangement on reflux for 24 hours in water to furnish the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale glycosylation reactions followed by purification and deprotection steps to obtain the desired nucleoside analog.
化学反应分析
Types of Reactions
3-(2’-Deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the nucleoside analog.
科学研究应用
3-(2’-Deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 3-(2’-deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. This compound targets specific enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication or cancer cell proliferation .
相似化合物的比较
Similar Compounds
5-Bromo-2’-deoxyuridine: Another nucleoside analog used in genetic research.
2’-Deoxyinosine: A universal nucleoside analog used in synthetic hybridization probes.
Uniqueness
3-(2’-Deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione is unique due to its specific structural features and its ability to undergo a Dimroth rearrangement, which is not commonly observed in other nucleoside analogs . This rearrangement can lead to the formation of unique derivatives with potential therapeutic applications.
属性
分子式 |
C12H13N3O5 |
|---|---|
分子量 |
279.25 g/mol |
IUPAC 名称 |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione |
InChI |
InChI=1S/C12H13N3O5/c16-5-8-7(17)3-10(20-8)15-4-6-1-2-9(18)13-11(6)14-12(15)19/h1-2,4,7-8,10,16-17H,3,5H2,(H,13,14,18,19)/t7-,8+,10+/m0/s1 |
InChI 键 |
HVLCOPJJBYXLCO-QXFUBDJGSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C3C=CC(=O)NC3=NC2=O)CO)O |
规范 SMILES |
C1C(C(OC1N2C=C3C=CC(=O)NC3=NC2=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




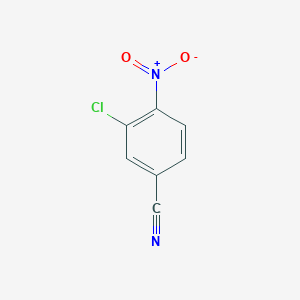
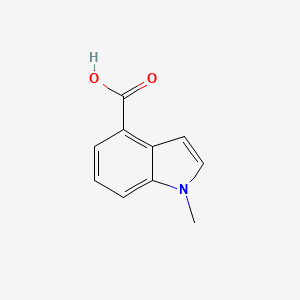
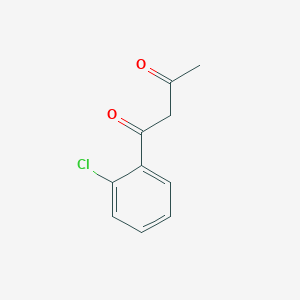
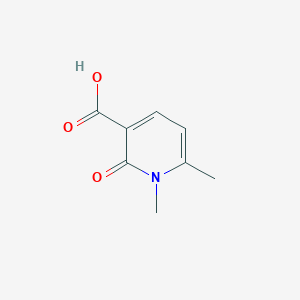
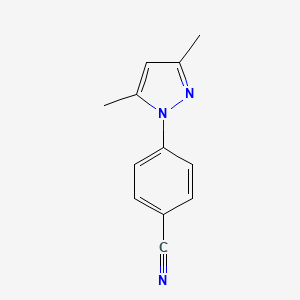

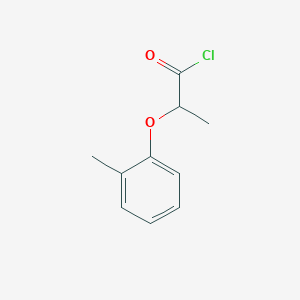
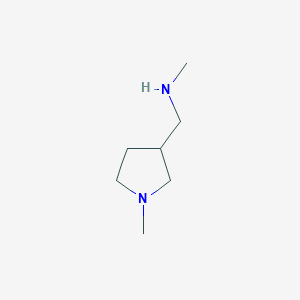
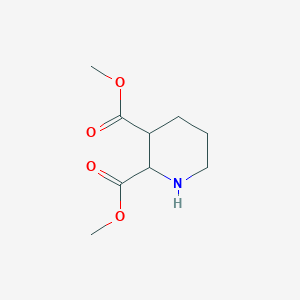
![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)
